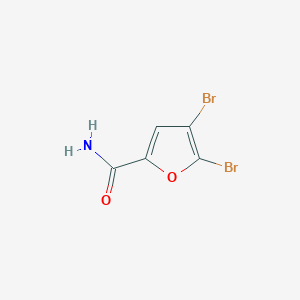
4,5-Dibromofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromofuran-2-carboxamide is a chemical compound belonging to the furan family, characterized by the presence of a furan ring substituted with bromine atoms at the 4 and 5 positions and a carboxamide group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromofuran-2-carboxamide typically involves the bromination of furan derivatives followed by the introduction of the carboxamide group. One common method includes the bromination of furan-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 4,5-dibromofuran-2-carboxylic acid is then converted to the carboxamide through reaction with ammonia or an amine under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dibromofuran-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted furans depending on the nucleophile used.
Oxidation Products: Furanones and other oxidized derivatives.
Reduction Products: Dihydrofurans and related compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of bromine atoms.
Medicine: Studied for its potential as a pharmacophore in drug design, particularly in the development of new antibiotics and anticancer agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
Wirkmechanismus
The mechanism of action of 4,5-Dibromofuran-2-carboxamide in biological systems involves its interaction with cellular targets, potentially disrupting essential biochemical pathways. The bromine atoms may enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes, thereby inhibiting their function. The exact molecular targets and pathways involved are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
4,5-Dichlorofuran-2-carboxamide: Similar structure but with chlorine atoms instead of bromine.
4,5-Diiodofuran-2-carboxamide: Contains iodine atoms, which may confer different reactivity and biological activity.
Furan-2-carboxamide: Lacks halogen substitution, resulting in different chemical and biological properties.
Uniqueness: 4,5-Dibromofuran-2-carboxamide is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can enhance the compound’s ability to participate in various chemical reactions and may also contribute to its potential antimicrobial properties.
Eigenschaften
Molekularformel |
C5H3Br2NO2 |
|---|---|
Molekulargewicht |
268.89 g/mol |
IUPAC-Name |
4,5-dibromofuran-2-carboxamide |
InChI |
InChI=1S/C5H3Br2NO2/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H2,8,9) |
InChI-Schlüssel |
GHUAUXYNJVBMDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1Br)Br)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


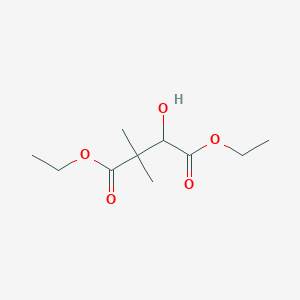
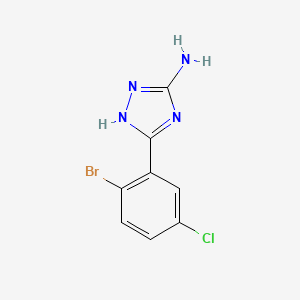

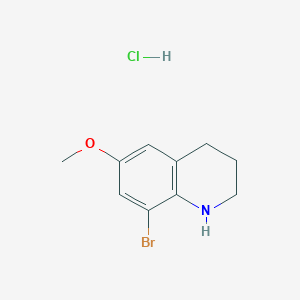
![7-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673027.png)
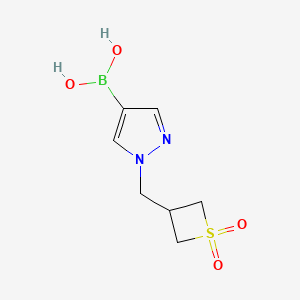
![7-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13673045.png)

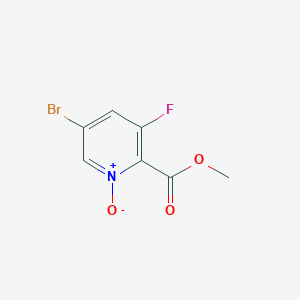


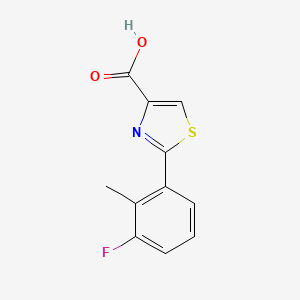
![6-Fluoro-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13673088.png)

